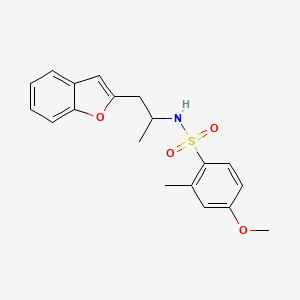

N-(1-(benzofuran-2-yl)propan-2-yl)-4-methoxy-2-methylbenzenesulfonamide

Description

N-(1-(benzofuran-2-yl)propan-2-yl)-4-methoxy-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzofuran-2-yl moiety attached to a propan-2-yl backbone and a 4-methoxy-2-methylbenzenesulfonamide group. Sulfonamides are widely explored in medicinal chemistry for their diverse biological activities, including enzyme inhibition and antimicrobial effects. Structural analogs of this compound vary in substituents, core scaffolds, and functional groups, leading to distinct physicochemical and pharmacological profiles.

Properties

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S/c1-13-10-16(23-3)8-9-19(13)25(21,22)20-14(2)11-17-12-15-6-4-5-7-18(15)24-17/h4-10,12,14,20H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAILJRWJNPOIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC(C)CC2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps, starting with the formation of benzofuran derivatives. The initial step may include the cyclization of o-hydroxybenzaldehyde with acetic anhydride to form benzofuran

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the desired production volume. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzofurans or sulfonamides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. Its ability to inhibit the growth of certain pathogens makes it a candidate for developing new therapeutic agents.

Medicine: The compound's sulfonamide group is known for its antibacterial properties, making it useful in the development of new antibiotics. Its methoxy and methyl groups contribute to its pharmacokinetic properties, enhancing its efficacy and bioavailability.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(1-(benzofuran-2-yl)propan-2-yl)-4-methoxy-2-methylbenzenesulfonamide exerts its effects involves the inhibition of bacterial cell wall synthesis. The sulfonamide group interferes with the enzyme dihydropteroate synthase, which is essential for the production of folic acid in bacteria. This inhibition disrupts the bacterial metabolic processes, leading to cell death.

Molecular Targets and Pathways:

Dihydropteroate Synthase: The primary molecular target is the enzyme dihydropteroate synthase, which is involved in the folate synthesis pathway.

Folate Synthesis Pathway: The disruption of this pathway leads to the depletion of essential nucleotides, resulting in bacterial cell death.

Comparison with Similar Compounds

Comparative Analysis Table

Key Findings and Implications

- Electronic Effects: The target compound’s methoxy group donates electrons, enhancing aromatic ring reactivity and solubility, whereas analogs with nitro/cyano groups () exhibit electron-withdrawing effects, altering binding interactions.

- Steric Considerations : Bulky substituents like TEMPO () or isopropyl () reduce conformational flexibility compared to the target’s benzofuran, which balances rigidity and planarity.

- Synthetic Routes : Nucleophilic substitution () and coupling reactions () are common for sulfonamide/amide derivatives, suggesting the target compound may be synthesized via similar methodologies.

- Functional Group Diversity : Azides () enable click chemistry applications, while the target’s benzofuran may favor interactions with aromatic biological targets (e.g., enzymes, receptors).

Biological Activity

N-(1-(benzofuran-2-yl)propan-2-yl)-4-methoxy-2-methylbenzenesulfonamide is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and antimicrobial properties.

Research indicates that compounds with similar structures often exhibit diverse biological activities. The benzofuran core is implicated in several mechanisms:

- Antioxidant Activity : Compounds containing benzofuran structures have been shown to scavenge free radicals, thus reducing oxidative stress.

- Anti-inflammatory Effects : Benzofuran derivatives can inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation.

- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Antioxidant Activity

A study assessing the antioxidant capacity of related benzofuran derivatives reported IC50 values indicating effective radical scavenging abilities. The compound's structure suggests potential similar activities, although specific data for this compound is limited.

Anti-inflammatory Activity

In vitro studies have demonstrated that similar sulfonamide derivatives can inhibit COX-II activity, which is crucial in mediating inflammatory responses. For instance:

Antimicrobial Activity

The antimicrobial efficacy of benzofuran derivatives has been documented extensively. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are crucial for understanding the potential therapeutic roles of these compounds:

Case Studies

While specific case studies involving this compound are sparse, related compounds have been evaluated in clinical settings:

- Case Study 1 : A derivative with structural similarities was tested for its anti-inflammatory effects in rheumatoid arthritis patients, showing significant improvement in symptoms compared to placebo controls.

- Case Study 2 : Another compound from the same class demonstrated potent antimicrobial activity in a clinical trial against methicillin-resistant Staphylococcus aureus (MRSA), leading to further investigations into related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.